molecular formula C10H9N3O2S B13659705 Methyl 2-(5-Methylpyrazin-2-yl)thiazole-4-carboxylate

Methyl 2-(5-Methylpyrazin-2-yl)thiazole-4-carboxylate

Cat. No.: B13659705
M. Wt: 235.26 g/mol
InChI Key: KBYGVTBJFOWKCK-UHFFFAOYSA-N
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Description

Methyl 2-(5-Methylpyrazin-2-yl)thiazole-4-carboxylate is a heterocyclic compound that features a thiazole ring fused with a pyrazine ring. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-(5-Methylpyrazin-2-yl)thiazole-4-carboxylate typically involves the condensation of appropriate thiazole and pyrazine derivatives. One common method includes the reaction of 2-aminothiazole with 2-chloropyrazine in the presence of a base, followed by esterification with methanol to yield the desired compound .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions: Methyl 2-(5-Methylpyrazin-2-yl)thiazole-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The pyrazine ring can be reduced to form dihydropyrazine derivatives.

    Substitution: Electrophilic and nucleophilic substitutions can occur at the thiazole and pyrazine rings.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydropyrazine derivatives.

    Substitution: Various substituted thiazole and pyrazine derivatives.

Scientific Research Applications

Methyl 2-(5-Methylpyrazin-2-yl)thiazole-4-carboxylate has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 2-(5-Methylpyrazin-2-yl)thiazole-4-carboxylate involves its interaction with various molecular targets:

Comparison with Similar Compounds

  • Methyl 2-(5-Methylthiazol-2-yl)pyrazine-4-carboxylate
  • Methyl 2-(5-Methylpyrazin-2-yl)thiazole-5-carboxylate

Comparison: Methyl 2-(5-Methylpyrazin-2-yl)thiazole-4-carboxylate is unique due to its specific substitution pattern on the thiazole and pyrazine rings, which can influence its biological activity and chemical reactivity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable candidate for further research and development .

Properties

Molecular Formula

C10H9N3O2S

Molecular Weight

235.26 g/mol

IUPAC Name

methyl 2-(5-methylpyrazin-2-yl)-1,3-thiazole-4-carboxylate

InChI

InChI=1S/C10H9N3O2S/c1-6-3-12-7(4-11-6)9-13-8(5-16-9)10(14)15-2/h3-5H,1-2H3

InChI Key

KBYGVTBJFOWKCK-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(C=N1)C2=NC(=CS2)C(=O)OC

Origin of Product

United States

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